RPR103611

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

RPR103611 is a synthetic triterpene derivative derived from betulinic acid, known for its potent antiviral properties, particularly as an inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. This compound exhibits significant efficacy against both CCR5-tropic and CXCR4-tropic strains of HIV-1, making it a valuable candidate in HIV research and therapy. Its chemical structure allows it to interact specifically with viral envelope proteins, thereby preventing the fusion of the virus with host cells .

- Oxidation Reactions: These reactions modify the compound to enhance its biological activity. For example, RPR103611 can be oxidized to form more reactive intermediates that may increase its potency against HIV-1.

- Substitution Reactions: The compound can participate in substitution reactions where functional groups are exchanged, potentially altering its interaction with biological targets.

These reactions are crucial for optimizing the compound's effectiveness and developing analogs with improved therapeutic profiles.

RPR103611 primarily functions as an HIV-1 entry inhibitor. It interferes with the fusion process mediated by the viral envelope proteins gp120 and gp41, which are essential for HIV-1 entry into host cells. This inhibition occurs through a mechanism that prevents the conformational changes necessary for membrane fusion . The compound has demonstrated IC50 values of 80 nM against CCR5-tropic viruses and even lower values against CXCR4-tropic strains, indicating its high potency in blocking viral entry .

The synthesis of RPR103611 typically involves several steps starting from betulinic acid:

- Initial Modification: Betulinic acid undergoes chemical modification to introduce functional groups that enhance its antiviral properties.

- Reagent Utilization: Various reagents may be employed during this process to facilitate oxidation or substitution reactions.

- Purification: The final product is purified using standard techniques such as chromatography to isolate RPR103611 from by-products.

This synthetic route is essential for producing RPR103611 in sufficient quantities for research and potential therapeutic use.

RPR103611 has several applications, primarily in antiviral research and drug development:

- HIV Therapy: As a potent inhibitor of HIV-1 entry, it is being studied as a potential therapeutic agent for treating HIV infections.

- Research Tool: It serves as a valuable tool in studying the mechanisms of HIV entry and fusion, aiding in the development of new antiviral strategies.

Studies have shown that RPR103611 interacts specifically with the envelope proteins of HIV-1. It has been demonstrated to block the fusion of CD4+ T cells with HIV-infected cells, effectively preventing viral spread within the host . Furthermore, resistance studies indicate that mutations in gp41 can confer resistance to RPR103611, highlighting its specific target interactions .

RPR103611 shares structural similarities with other triterpenoids and compounds derived from betulinic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| IC9563 | Similar triterpene backbone | HIV-1 entry inhibitor |

| IC9564 | Similar triterpene backbone | HIV-1 entry inhibitor |

| Betulinic Acid | Parent compound | Antiviral properties |

Uniqueness of RPR103611

RPR103611 is distinguished by its potent inhibitory effects on both CCR5 and CXCR4 tropic strains of HIV-1, which is not universally observed in all similar compounds. Its specific mechanism targeting viral envelope proteins sets it apart from other triterpenoids that may not exhibit such dual specificity or potency against different strains of HIV .

Physical and Chemical Properties

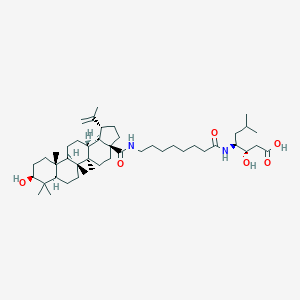

RPR103611 possesses several distinctive physical and chemical properties that define its behavior in various environments and reactions [1] . The molecular formula of RPR103611 is C₄₆H₇₈N₂O₆, with a molecular weight of 755.12 daltons [1]. This relatively high molecular weight contributes to its specific physical characteristics and influences its solubility profile [1] [13].

The physical state of RPR103611 at room temperature is typically a solid, with specific melting and boiling points that reflect its complex molecular structure [4] [16]. Like many triterpene derivatives, RPR103611 exhibits limited water solubility due to its predominantly hydrophobic nature, which is attributed to its large pentacyclic structure and the presence of multiple non-polar functional groups [14] [16].

Table 1: Physical and Chemical Properties of RPR103611

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₇₈N₂O₆ |

| Molecular Weight | 755.12 g/mol |

| Physical State | Solid |

| Solubility | Poorly water-soluble, soluble in organic solvents |

| TPSA (Topological Polar Surface Area) | 135.96 Ų |

| LogP | 8.8282 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 5 |

| Rotatable Bonds | 16 |

The compound's chemical reactivity is largely determined by its functional groups, particularly the hydroxyl group at the C-3 position and the amide linkages in its side chain [1] [5]. RPR103611 demonstrates specific chemical behaviors characteristic of triterpenes, including reactions typical of hydroxyl and carboxyl-derived functional groups [4] [16].

The compound's amphiphilic nature, resulting from the combination of its hydrophobic triterpene core and the more polar functional groups, influences its interaction with biological membranes and contributes to its overall physicochemical profile [14] [22]. This balance between hydrophobic and hydrophilic components is crucial for understanding the compound's behavior in biological systems [14].

Relationship to Betulinic Acid and Triterpene Family

RPR103611 is a derivative of betulinic acid, which is a naturally occurring pentacyclic triterpene found predominantly in the bark of various plant species, particularly those in the Betulaceae family, including birch trees [20] [22]. Betulinic acid, with the chemical formula C₃₀H₄₈O₃, serves as the parent compound for RPR103611 and provides the core pentacyclic structure upon which additional functional groups are attached [22] [27].

The relationship between RPR103611 and betulinic acid is defined by structural modifications at specific positions of the betulinic acid scaffold [5] [10]. Betulinic acid is characterized by a hydroxyl group at the C-3 position and a carboxylic acid group at the C-28 position, with a double bond between C-20 and C-29 [20] [22]. RPR103611 retains this basic framework but incorporates additional functional groups, particularly an amide function within the side chain, which has been found to be important for its biological activity [2] [5].

Within the broader triterpene family, RPR103611 belongs to the lupane-type pentacyclic triterpenes, which are characterized by their specific carbon skeleton arrangement [12] [24]. Triterpenes are a diverse class of naturally occurring compounds composed of six isoprene units, and they are classified based on their carbon skeleton structure and the number of rings they contain [24].

The lupane-type triterpenes, to which RPR103611 belongs, are pentacyclic triterpenes with a specific arrangement of five rings and a characteristic isopropenyl group at C-19 [12] [20]. This structural classification places RPR103611 alongside other important lupane-type triterpenes such as betulin, betulonic acid, and lupeol, all of which share the same basic carbon skeleton but differ in their functional group substitutions [12] [27].

The relationship between RPR103611 and the triterpene family is significant because it provides insights into the compound's chemical behavior, potential biological activities, and structure-activity relationships [5] [12]. The structural features inherited from betulinic acid contribute to RPR103611's physical and chemical properties, while the additional functional groups introduced during its synthesis confer unique characteristics that distinguish it from other members of the triterpene family [5] [10].

Key Functional Groups and Their Significance

RPR103611 contains several key functional groups that are critical to its chemical behavior and biological activity [1] [5]. The most significant functional groups include:

Hydroxyl Group at C-3 Position: RPR103611 retains the 3β-hydroxyl group from its parent compound betulinic acid [1] [5]. This hydroxyl group is essential for the compound's overall activity and serves as a potential site for hydrogen bonding interactions [16] [22]. Studies have shown that modifications at this position can significantly alter the compound's properties and activity profile [15] [27].

Amide Linkages: One of the most distinctive features of RPR103611 is the presence of amide functions within its side chain [2] [5]. These amide bonds are formed between the carboxylic acid group at C-28 of betulinic acid and an omega-aminoalkanoic acid, specifically 8-aminooctanoic acid [5] [10]. Research has demonstrated that the presence of these amide functions is crucial for optimal activity of the compound [2] [5].

Statine Moiety: RPR103611 incorporates a statine derivative in its structure, which is connected through an amide bond to the aminoalkanoic acid side chain [2] [5]. Statine, a naturally occurring amino acid (4(S)-amino-3(S)-hydroxy-6-methylheptanoic acid), contributes to the compound's unique properties and is an important structural element [5] [26].

Isopropenyl Group: The compound contains an isopropenyl group at C-20, which is characteristic of lupane-type triterpenes [12] [20]. This functional group contributes to the overall hydrophobicity of the molecule and may play a role in its interaction with biological membranes [14] [22].

The significance of these functional groups extends beyond their contribution to the chemical structure of RPR103611 [5] [16]. The hydroxyl group at C-3 and the amide functions in the side chain are particularly important for the compound's biological activity [5] [15]. Structure-activity relationship studies have shown that modifications to these functional groups can significantly alter the compound's properties and effectiveness [5] [15].

The presence of the statine moiety in RPR103611 is especially noteworthy, as it represents a unique structural feature that distinguishes this compound from other betulinic acid derivatives [5] [26]. The incorporation of this amino acid derivative contributes to the compound's overall molecular architecture and may influence its interaction with biological targets [5] [26].

Structural Comparison with Related Triterpene Derivatives

RPR103611 shares structural similarities with several related triterpene derivatives, particularly those derived from betulinic acid, but also exhibits distinct differences that set it apart [5] [10]. A comparative analysis of these structures provides valuable insights into the unique features of RPR103611 and the structural elements that contribute to its specific properties [5] [12].

When compared to its parent compound betulinic acid, RPR103611 maintains the core pentacyclic lupane-type skeleton but incorporates significant modifications at the C-28 position [5] [10]. While betulinic acid has a free carboxylic acid group at this position, RPR103611 features an extended side chain containing amide linkages and a statine moiety [5] [10]. This modification substantially alters the compound's physical properties, including its solubility profile and interaction with biological systems [5] [14].

Another related compound is IC9564, which is a diastereoisomer of RPR103611 [7]. The structural difference between these two compounds lies in their stereochemistry, which can significantly impact their three-dimensional arrangement and, consequently, their biological activity [7] [11]. Such subtle structural variations highlight the importance of stereochemical configuration in determining the properties and effectiveness of triterpene derivatives [11] [25].

Table 2: Structural Comparison of RPR103611 with Related Triterpene Derivatives

| Compound | Core Structure | Key Modifications | Molecular Weight |

|---|---|---|---|

| RPR103611 | Lupane-type pentacyclic | Amide function in side chain, statine derivative | 755.12 g/mol |

| Betulinic Acid | Lupane-type pentacyclic | 3β-hydroxyl, C-28 carboxylic acid | 456.7 g/mol |

| IC9564 | Lupane-type pentacyclic | Diastereoisomer of RPR103611 | 755.12 g/mol |

| RP70034 | Lupane-type pentacyclic | 11-aminoundecanoic lateral chain | Similar to RPR103611 |

| RP72046 | Lupane-type pentacyclic | Modified side chain | Similar to RPR103611 |

Other betulinic acid derivatives, such as RP70034 and RP72046, also share structural similarities with RPR103611 but differ in the composition and length of their side chains [10]. These compounds represent various approaches to modifying the betulinic acid scaffold to enhance specific properties or activities [10] [12].

The structural comparison extends beyond betulinic acid derivatives to other triterpene compounds [12] [24]. Within the broader family of pentacyclic triterpenes, RPR103611 shares the basic five-ring structure with oleanane-type and ursane-type triterpenes, but differs in the specific arrangement of these rings and the nature of the substituents [12] [24]. These structural differences contribute to the unique chemical and biological profile of RPR103611 compared to other triterpene derivatives [12] [24].